N-sec-butyl pentylone is categorized under new psychoactive substances (NPS), specifically within the synthetic cathinones group. These substances are often synthesized to mimic the effects of traditional stimulants while evading legal restrictions. N-sec-butyl pentylone is available as an analytical reference standard for research purposes, particularly in toxicology and forensic laboratories .
The synthesis of N-sec-butyl pentylone typically involves several key steps, including the formation of the core ketone structure followed by alkylation processes. Commonly, synthetic pathways may start from readily available precursors such as phenethylamine derivatives.
Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are utilized to confirm the identity and purity of the synthesized compound .
N-sec-butyl pentylone has a molecular formula of CHNO\ and a molecular weight of approximately 219.31 g/mol. Its structure features a phenethylamine backbone with a ketone functional group, which is crucial for its biological activity.
The structural configuration includes:
N-sec-butyl pentylone undergoes various chemical reactions typical of cathinones, including:
Metabolic studies indicate that N-sec-butyl pentylone is primarily metabolized via phase I metabolic pathways involving demethylenation and N-dealkylation processes .
The mechanism of action for N-sec-butyl pentylone involves interaction with neurotransmitter transporters in the brain:
Research indicates that N-sec-butyl pentylone exhibits stimulant effects comparable to other cathinones, influencing mood and energy levels through these neurotransmitter systems .
Relevant data from studies suggest that N-sec-butyl pentylone maintains structural integrity under controlled laboratory conditions but may degrade when exposed to extreme environmental factors .
N-sec-butyl pentylone is primarily used in scientific research settings:
The compound's role in understanding drug abuse patterns and developing screening methods for new psychoactive substances is significant within toxicology research .
N-sec-Butyl pentylone emerged as a direct structural analog of the Schedule I controlled substance N-ethyl pentylone (ephylone) following its scheduling by the United States Drug Enforcement Administration in June 2021 [1]. The strategic timing of its appearance demonstrates the rapid responsiveness of clandestine laboratories to drug control measures. According to forensic chemical surveillance data, this compound was first identified in seized materials in Poland and Slovakia in late 2024 before spreading to other European markets and North America by early 2025 [4]. Its emergence follows the established pattern observed with previous cathinone derivatives: initial appearance in online marketplaces as "research chemicals" followed by distribution through illicit channels when legislative scrutiny increases [1] [4].
Table 1: Emergence Timeline of Pentylone Analogs in Illicit Markets
| Compound Name | First Detected | Primary Market Entry Points | Structural Relationship |
|---|---|---|---|
| Pentylone | 2013 | Global online vendors | Parent compound |
| N-ethyl pentylone | 2017 | European "legal high" markets | N-alkyl extension |
| N-sec-Butyl pentylone | 2024 | Poland/Slovakia seizures | N-alkyl branched isomer |
| N-tert-Butyl pentylone | 2025 | US forensic casework | N-alkyl branched isomer |
Analytical differentiation from other N-butyl pentylone isomers (N-butyl pentylone, N-isobutyl pentylone, N-sec-butyl pentylone, and N-tert-butyl pentylone) presents significant challenges to forensic laboratories due to nearly identical mass spectra and similar chromatographic behavior using standard analytical methods [1]. These constitutional isomers differ exclusively in the branching pattern of the N-butyl chain—a modification sufficient to evade legislative control while maintaining psychoactive properties. The emergence pattern of N-sec-butyl pentylone exemplifies the "whack-a-mole" phenomenon characteristic of synthetic cathinones, where scheduling of one compound prompts the introduction of structurally similar analogs [1] [4].
The strategic application of minimal molecular alterations enables designer drug manufacturers to exploit regulatory frameworks that control specific compounds rather than entire structural classes. N-sec-Butyl pentylone exemplifies this approach through its modification of the N-alkyl side chain compared to scheduled pentylone analogs. While N-ethyl pentylone possesses a linear two-carbon ethyl group attached to the nitrogen atom, N-sec-butyl pentylone extends this chain to four carbons with specific branching at the α-carbon relative to the nitrogen [1]. This modification creates a constitutional isomer that falls outside the legal definition of scheduled pentylone analogs despite sharing core structural features [1].
Table 2: Legislative Status of Pentylone Derivatives Based on Structural Features
| Structural Feature | Compound Example | US Controlled Substances Act Status | Key Differentiating Characteristic |
|---|---|---|---|
| N-ethyl linear chain | N-ethyl pentylone | Schedule I (since 2021) | Scheduled compound |
| N-butyl linear chain | N-butyl pentylone | Unscheduled | Chain length extension |
| N-isobutyl branched | N-isobutyl pentylone | Unscheduled | α-methyl branching |
| N-sec-butyl branched | N-sec-butyl pentylone | Unscheduled | β-methyl branching |
| N-tert-butyl branched | N-tert-butyl pentylone | Unscheduled | Geminal dimethyl branching |
This "analog hopping" strategy leverages the compound-by-compound scheduling approach employed by regulatory agencies worldwide. The addition of two carbons to the N-alkyl side chain, coupled with strategic branching, creates a molecular entity that is technically distinct from controlled substances while maintaining similar pharmacological activity at monoamine transporters [1] [3]. The structural flexibility of the synthetic cathinone template allows for countless such modifications, creating a significant analytical burden for forensic laboratories that must distinguish between controlled substances and their unscheduled analogs using sophisticated analytical techniques [1] [2]. The European Monitoring Centre for Drugs and Drug Addiction has documented over 300 synthetic stimulants currently monitored through the EU Early Warning System, with approximately 30% of new NPS reported to the United Nations Office on Drugs and Crime classified as synthetic stimulants [1].
N-sec-Butyl pentylone occupies a distinct position within the synthetic cathinone classification system as a methylenedioxy-substituted cathinone with specific N-alkyl branching. Its core structure comprises three essential components: (1) the 3,4-methylenedioxyphenyl ring system, (2) the β-keto group, and (3) the sec-butylamino substituent attached to the α-carbon [1] [4]. This molecular architecture aligns it pharmacologically with entactogen-type cathinones that exhibit serotonin-releasing properties similar to MDMA, rather than potent dopamine reuptake inhibitors like pyrovalerone derivatives [3].
The stereochemical complexity of N-sec-butyl pentylone differentiates it significantly from other isomers. Unlike linear N-alkyl pentylones which possess a single chiral center at the α-carbon relative to the carbonyl, N-sec-butyl pentylone contains two chiral centers: one at the α-carbon relative to the carbonyl and another at the α-carbon relative to the amine. This configuration produces four possible stereoisomers (R,R; S,S; R,S; S,R) that can form two diastereomeric pairs [1]. The presence of diastereomers introduces additional analytical challenges for separation and identification, as diastereomers exhibit different physicochemical properties including distinct retention times in chromatographic systems and potentially different pharmacological activities [1].
Structure-activity relationship (SAR) studies indicate that modifications at the N-alkyl position significantly influence transporter selectivity and action mechanism. Extension from ethyl to sec-butyl at the nitrogen atom generally reduces serotonin transporter (SERT) activity while moderately increasing dopamine transporter (DAT) affinity compared to shorter-chain analogs [3]. The branched sec-butyl configuration introduces steric effects that may influence binding orientation within the transporter proteins. Quantitative SAR models suggest that increased steric bulk at the N-alkyl position correlates with decreased potency at SERT relative to DAT, potentially altering the subjective effects profile compared to its scheduled analog N-ethyl pentylone [3].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6